

Reproducibility of Historical Clinical Trial Data on Prenylamine: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenylamine, a calcium channel blocker, was introduced in the 1960s for the treatment of angina pectoris. Despite initial promising results in early clinical trials, it was later withdrawn from the market due to severe cardiovascular side effects. This guide provides a comparative analysis of the available historical clinical trial data on **Prenylamine**, focusing on the reproducibility of its efficacy and safety profile. The information is intended for researchers, scientists, and drug development professionals interested in the historical context of cardiovascular drug development and the challenges of data reproducibility over time.

Efficacy Data from Historical Clinical Trials

The following tables summarize the qualitative findings from key historical placebo-controlled, double-blind clinical trials on **Prenylamine** for the treatment of angina pectoris. It is important to note that the full quantitative data from these studies are not readily available in modern databases, and this summary is based on the published abstracts.



Trial	Number of Patients	Dosage	Key Findings	Statistical Significance
Sosa and McGregor, 1963[1][2]	14	270 mg/day	Reduced incidence of spontaneous angina and nitroglycerin usage compared to placebo.	p < 0.05[1][2]
Cardoe, 1970[3] [4]	12	Not specified in abstract	Significantly more effective than placebo in the prophylaxis of angina pectoris.	Statistically significant[3][4]
Tucker et al., 1974[5][6]	Not specified in abstract	Not specified in abstract	Details on efficacy outcomes not available in the abstract.	Not specified in abstract

Experimental Protocols of Historical Trials

Based on the available information, the key experiments cited in the historical clinical trials of **Prenylamine** for angina pectoris followed a general methodology reflective of the era.

- 1. Study Design:
- The majority of the trials were designed as double-blind, placebo-controlled studies.[1][2][7] [8]
- Some studies employed a crossover design, where patients would receive both
 Prenylamine and a placebo at different times.
- 2. Patient Population:



- Patients with a diagnosis of angina pectoris were recruited.
- The number of participants in these early trials was typically small, often involving fewer than 20 patients.[1][2][3][4]
- 3. Intervention:
- Oral administration of Prenylamine.
- Dosages varied between studies, with one study specifying a daily dose of 270 mg.[1][2]
- 4. Outcome Measures:
- The primary efficacy endpoints were the frequency of angina attacks and the consumption of glyceryl trinitrate (nitroglycerin) tablets for acute pain relief.[1][2][3][4]
- Patients were typically required to maintain diaries to record these events.

Reproducibility of Historical Data: A Tale of Two Outcomes

The story of **Prenylamine** serves as a critical case study in the reproducibility of clinical trial data, particularly concerning efficacy versus safety.

Efficacy: The early, small-scale clinical trials consistently reported a statistically significant reduction in angina attacks and nitroglycerin consumption compared to placebo.[1][2][3][4] This suggests a degree of reproducibility in the primary efficacy endpoints within the limited scope of these initial investigations. However, the lack of detailed, publicly available raw data from these trials makes a modern, rigorous re-analysis impossible.

Safety: The most significant issue with the reproducibility of **Prenylamine**'s historical data lies in its safety profile. The initial clinical trials, with their small sample sizes and short durations, failed to detect the rare but life-threatening adverse effect of QT interval prolongation and Torsades de Pointes. This severe cardiac arrhythmia only became apparent after the drug was marketed and used in a much larger and more diverse patient population. This highlights a critical limitation of small, historical datasets in predicting the real-world safety of a drug.

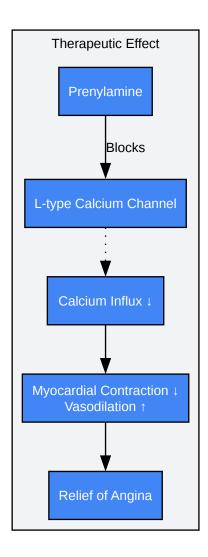


Mechanism of Action: A Dual-Edged Sword

Prenylamine's therapeutic and toxic effects can be understood through its dual mechanism of action at the cellular level.

1. Therapeutic Effect: Calcium Channel Blockade

Prenylamine functions as a calcium channel blocker. By inhibiting the influx of calcium ions into cardiac and smooth muscle cells, it leads to vasodilation and a reduction in the heart's workload, thereby alleviating the symptoms of angina.



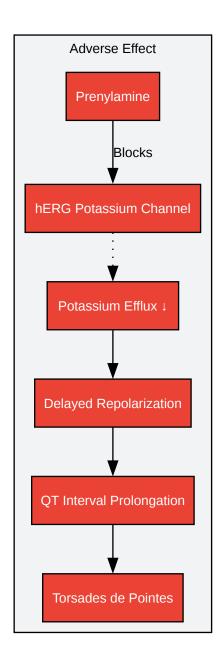
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Caption: Therapeutic mechanism of **Prenylamine** via calcium channel blockade.



2. Adverse Effect: hERG Channel Blockade

Unfortunately, **Prenylamine** also blocks the human Ether-à-go-go-Related Gene (hERG) potassium channel. This channel is crucial for the repolarization phase of the cardiac action potential. Inhibition of the hERG channel leads to a prolongation of the QT interval, creating an electrophysiological environment ripe for the development of the potentially fatal arrhythmia, Torsades de Pointes.



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Caption: Adverse effect of **Prenylamine** through hERG channel blockade.

Conclusion

The historical clinical trial data on **Prenylamine** presents a compelling case for the critical evaluation of data reproducibility, especially when comparing historical and modern standards of drug development. While early trials suggested efficacy in treating angina, their small scale and limited duration proved inadequate to identify the severe cardiotoxicity that ultimately led to the drug's withdrawal. This guide underscores the importance of robust, large-scale clinical trials with long-term follow-up for establishing both the efficacy and, crucially, the safety of new therapeutic agents. For researchers today, the story of **Prenylamine** serves as a reminder of the limitations of historical data and the evolution of our understanding of drug action and adverse events.

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